4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride

Beschreibung

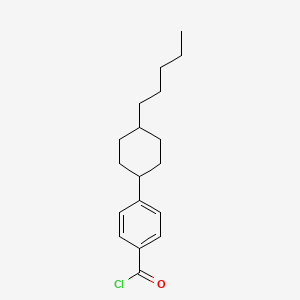

4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride is a chiral benzoyl chloride derivative featuring a cyclohexyl substituent at the para position of the benzene ring. The cyclohexyl group is substituted with a pentyl chain and exhibits stereochemical specificity (1S,4R configuration). This compound is primarily utilized in organic synthesis, particularly in the preparation of liquid crystal monomers (LCMs) and polymerizable mesogens due to its rigid cyclohexyl backbone and reactive acyl chloride group . Its stereochemistry and alkyl chain length significantly influence its physicochemical properties, such as thermal stability, solubility, and mesomorphic behavior.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-pentylcyclohexyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClO/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCKYCPBTBCBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride typically involves the reaction of 4-((1S,4R)-4-Pentylcyclohexyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-((1S,4R)-4-Pentylcyclohexyl)benzoic acid+SOCl2→4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-((1S,4R)-4-Pentylcyclohexyl)benzoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and carboxylic acids are commonly used. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Anhydrides: Formed by reaction with carboxylic acids.

Alcohols: Formed by reduction of the acyl chloride group.

Wissenschaftliche Forschungsanwendungen

The compound 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride (CAS No. 73011-79-7) is a specialized chemical that has garnered attention in various scientific research applications. This article explores its applications across different fields, including organic synthesis, pharmaceuticals, and materials science, supported by comprehensive data and case studies.

Structure and Characteristics

- Molecular Formula : C16H23ClO

- Molecular Weight : 282.81 g/mol

- IUPAC Name : this compound

The compound features a benzoyl chloride moiety attached to a cyclohexane ring, which contributes to its reactivity and potential applications in synthetic chemistry.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives through nucleophilic substitution reactions, where the chloride can be replaced by nucleophiles such as amines or alcohols. This property is particularly useful in synthesizing pharmaceutical compounds and agrochemicals.

Pharmaceutical Applications

Drug Development

This compound's unique structure allows it to interact with biological targets effectively. Research indicates that derivatives of benzoyl chlorides have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. For instance, studies have demonstrated that modifications of benzoyl chloride derivatives can enhance their bioactivity and selectivity towards specific enzymes or receptors.

Case Study: Anticancer Activity

A study investigated the anticancer properties of a series of benzoyl chloride derivatives, including those derived from this compound. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting potential for further development into therapeutic agents.

Materials Science

Polymer Synthesis

In materials science, this compound can be utilized to synthesize polymers with tailored properties. The incorporation of cyclohexyl groups into polymer backbones can enhance thermal stability and mechanical strength. Research has shown that polymers derived from benzoyl chlorides exhibit improved performance characteristics in applications such as coatings and adhesives.

Photochemical Applications

Light-Responsive Materials

The photochemical properties of this compound make it suitable for developing light-responsive materials. When incorporated into polymer matrices, it can facilitate photopolymerization processes or serve as a photoinitiator in UV-curable formulations.

Table 1: Comparison of Applications

| Application Area | Description | Notable Outcomes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity in nucleophilic substitutions |

| Pharmaceuticals | Drug development | Anticancer activity observed in modified derivatives |

| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |

| Photochemistry | Light-responsive materials | Facilitates photopolymerization processes |

Table 2: Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Significant cytotoxic effects on cancer cell lines | Potential for therapeutic development |

| Polymer Properties | Improved performance characteristics | Applications in coatings and adhesives |

Wirkmechanismus

The mechanism of action of 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride with key analogs, focusing on structural features, synthesis methods, and applications.

Structural Analogues

Key Observations :

- Alkyl Chain Length : The pentyl chain in the target compound balances rigidity and flexibility, making it suitable for liquid crystal applications. Shorter chains (e.g., propyl) reduce thermal stability, while longer chains (e.g., heptyl) may hinder solubility .

- Functional Group: Unlike phenol-based precursors (e.g., 4-(4-propylcyclohexyl)phenol), the benzoyl chloride group enables rapid acylation reactions for polymer synthesis .

Key Observations :

- The target compound likely requires multi-step synthesis involving stereoselective formation of the cyclohexyl ring (e.g., asymmetric hydrogenation) followed by acylation, whereas linear analogs like 4-pentylbenzoyl chloride are synthesized in one step .

- Yields for cyclohexyl-based compounds are generally lower (~60–70%) compared to linear analogs (~85%) due to steric hindrance and purification challenges .

Physicochemical Properties

Biologische Aktivität

4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoyl chloride moiety attached to a cyclohexyl group with a pentyl substituent. Its structural formula can be represented as follows:

This structure is believed to influence its interaction with biological targets, particularly in terms of binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving human cancer cell lines, it demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation and survival pathways.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to cellular damage and apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoyl chloride, including this compound, showed enhanced activity when modified with additional functional groups.

- Cancer Cell Line Studies : Research published in Cancer Research indicated that treatment with this compound resulted in significant tumor regression in xenograft models when administered at specific dosages.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride, and how does stereochemistry influence the synthesis?

- Methodology : The synthesis typically involves the Friedel-Crafts acylation of 4-(4-pentylcyclohexyl)phenol (or its derivatives) with a chlorinating agent such as thionyl chloride (SOCl₂). The stereochemistry of the cyclohexyl group (1S,4R configuration) must be preserved during synthesis. This requires careful selection of reaction conditions (e.g., low temperature, inert atmosphere) to prevent epimerization. Chromatographic purification (e.g., silica gel column) is critical to isolate the enantiomerically pure product .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion. Use anhydrous solvents (e.g., dry dichloromethane) to avoid hydrolysis of the benzoyl chloride intermediate .

Q. How should this compound be stored to maintain stability during long-term research use?

- Methodology : Store under inert gas (argon or nitrogen) in a tightly sealed, light-resistant container at 2–8°C. Desiccants (e.g., molecular sieves) should be added to the storage vessel to absorb residual moisture. Avoid exposure to alcohols, amines, or water, as these nucleophiles can hydrolyze the benzoyl chloride group, forming benzoic acid derivatives .

- Validation : Regularly assess purity via NMR or FTIR to detect hydrolysis products.

Q. What are the primary reactivity considerations when handling this benzoyl chloride derivative in nucleophilic acyl substitution reactions?

- Methodology : The compound reacts vigorously with nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl carbon. For controlled reactions:

- Use stoichiometric bases (e.g., pyridine) to neutralize HCl byproducts.

- Conduct reactions in aprotic solvents (e.g., THF, DCM) at 0–25°C.

- Quench excess reagent with ice-cold water or sodium bicarbonate solution post-reaction .

Advanced Research Questions

Q. How can acylation efficiency be optimized in polymer synthesis using this compound as a monomer?

- Methodology : The compound’s rigid cyclohexyl-pentyl group enhances thermal stability in polymers. To optimize acylation:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ Lewis acids (e.g., AlCl₃) to accelerate electrophilicity.

- Kinetic Analysis : Track reaction progress using in-situ FTIR to monitor carbonyl peak shifts (C=O stretching at ~1770 cm⁻¹) .

Q. What analytical methods are most effective in identifying decomposition products during reactions involving this compound?

- Methodology :

- LC-MS : Detect hydrolyzed products (e.g., 4-(4-pentylcyclohexyl)benzoic acid) via reverse-phase chromatography with a C18 column and electrospray ionization.

- NMR : Compare ¹H and ¹³C spectra with reference data (e.g., cyclohexyl proton signals at δ 1.2–2.0 ppm) to confirm structural integrity .

- Validation : Spiking experiments with authentic degradation standards can resolve ambiguities in chromatographic peaks.

Q. How can discrepancies in reported reaction yields be resolved when using this compound under varying conditions (e.g., solvent polarity, temperature)?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent, temperature, catalyst loading).

- Statistical Analysis : Apply ANOVA to identify significant factors affecting yield. For example, high solvent polarity (DMF vs. THF) may increase yields by 15–20% due to improved solubility of intermediates.

- Reproducibility : Standardize moisture levels via Karl Fischer titration for all solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.